BendamustineBis-mercapturicAcid-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

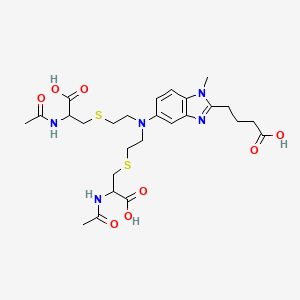

Bendamustine Bis-mercapturic Acid is a metabolite of bendamustine, a bifunctional alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . Bendamustine Bis-mercapturic Acid is characterized by its molecular formula C26H37N5O8S2 and a molecular weight of 611.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bendamustine involves multiple synthetic steps. One method includes the reductive alkylation of a benzimidazole derivative with chloroacetic acid or chloroacetaldehyde in the presence of a reducing agent such as sodium borohydride . The process is typically carried out in an organic solvent like tetrahydrofuran or methanol .

Industrial Production Methods: Industrial production of bendamustine hydrochloride involves at least nine synthetic steps, often using hazardous reagents like thionyl chloride . The process aims to optimize yield and reduce personnel exposure to harmful chemicals .

Chemical Reactions Analysis

Types of Reactions: Bendamustine Bis-mercapturic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its metabolic transformation and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions include various mercapturic acid derivatives and sulfoxides . These products are often analyzed for their pharmacological and toxicological properties.

Scientific Research Applications

Bendamustine Bis-mercapturic Acid is primarily used in proteomics research . Its applications extend to studying the metabolic pathways of bendamustine and its effects on cellular processes . The compound is also used in drug metabolism studies to understand its pharmacokinetics and pharmacodynamics .

Mechanism of Action

Bendamustine Bis-mercapturic Acid exerts its effects through the formation of electrophilic alkyl groups that covalently bond to DNA molecules . This leads to intra- and inter-strand crosslinks between DNA bases, resulting in cell death . The compound targets both active and quiescent cells, making it effective against various types of cancer cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other nitrogen mustard derivatives like cyclophosphamide, melphalan, and carmustine . These compounds share structural similarities and mechanisms of action but differ in their pharmacokinetic profiles and therapeutic applications .

Uniqueness: Bendamustine Bis-mercapturic Acid is unique due to its dual alkylating and antimetabolic properties . This dual functionality enhances its efficacy and reduces the likelihood of cross-resistance with other alkylating agents .

Properties

Molecular Formula |

C26H37N5O8S2 |

|---|---|

Molecular Weight |

611.7 g/mol |

IUPAC Name |

4-[5-[bis[2-(2-acetamido-2-carboxyethyl)sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |

InChI |

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39) |

InChI Key |

YSTNDPUOARKGRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)

![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)

![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)

![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)